2-methoxy-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide
Description
2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a complex organic compound that belongs to the class of triazine derivatives
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-methoxy-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide |
InChI |
InChI=1S/C12H13N5O3/c1-7-10(18)13-12(16-14-7)17-15-11(19)8-5-3-4-6-9(8)20-2/h3-6H,1-2H3,(H,15,19)(H2,13,16,17,18) |
InChI Key |
VMBOJZXOSDYNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms. This inhibition disrupts critical biological processes, leading to the death of the target cells .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide include:
2-((6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide: This compound shares a similar triazine core but differs in its substituents, leading to different chemical and biological properties.
4-hydroxy-2-quinolones: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial properties. The uniqueness of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
